molecular formula C13H15NO4 B349335 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 96449-89-7

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B349335
CAS No.: 96449-89-7
M. Wt: 249.26g/mol
InChI Key: GQWNIXGHJLCLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a 4-methoxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with pyrrolidine derivatives under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
  • 4-Methoxybenzyl alcohol
  • 4-Methoxybenzyl chloride

Comparison: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biological Activity

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, a compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of approximately 249.27 g/mol, has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a carboxylic acid functional group, making it a candidate for various pharmacological applications. Research has indicated that it may possess antimicrobial and anticancer properties, among others.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. By binding to active sites or altering the conformation of target proteins, this compound can modulate biochemical pathways, leading to significant changes in cellular processes and physiological responses.

Anticancer Activity

Recent studies have explored the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. In vitro testing using the A549 human lung adenocarcinoma model revealed that certain derivatives exhibited promising anticancer activity. For instance, modifications in the structure, such as substituting different groups on the phenyl ring, significantly impacted their efficacy against cancer cells .

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

CompoundSubstituentA549 Cell Viability (%)IC50 (µM)
1None78–86>100
64-Chlorophenyl64<100
74-Bromophenyl61<100
84-DimethylaminoSignificant decrease<50

The compound's structure-dependence indicates that specific substitutions can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that it may exhibit activity against multidrug-resistant strains, particularly Gram-positive bacteria such as Staphylococcus aureus. However, its effectiveness against Gram-negative pathogens was less pronounced, indicating a need for further structural optimization to enhance its broad-spectrum antimicrobial activity .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Activity
Staphylococcus aureus<64Active
Klebsiella pneumoniae>64No activity
Escherichia coli>64No activity

Case Studies

In one notable study, researchers synthesized various derivatives of the compound and evaluated their biological activities using established cell lines. The results highlighted that certain modifications led to enhanced cytotoxicity against cancer cells while minimizing toxicity towards non-cancerous cells .

Another investigation focused on the compound's potential as a ubiquitination inhibitor , which could provide insights into its role in protein degradation and regulation within cellular processes. This aspect is crucial for understanding its therapeutic applications in diseases where ubiquitination is disrupted.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-11-4-2-9(3-5-11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWNIXGHJLCLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methoxybenzylamine was added to an aqueous solution of itaconic acid and heated under reflux for 12Hours. After completion of the reaction, this was cooled in an ice bath and mixed with 1 M hydrochloric acid, and the thus precipitated crystals were collected by filtration to obtain 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid as colorless crystals. EP: 250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.